molecular formula C22H25ClN2O5S B2627443 4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923107-35-1

4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2627443
CAS RN: 923107-35-1
M. Wt: 464.96
InChI Key: ZCYAEFBPLIJANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C22H25ClN2O5S and its molecular weight is 464.96. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Sulfur-Containing Heterocycles

  • The compound 4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane has been utilized as an intermediate in the synthesis of various sulfur-containing heterocyclic compounds. Reddy, Babu, and Padmavathi (2001) detailed the synthesis of such compounds, including spiropyrimidinetriones and thioxopyrimidinediones, using precursors like 1-Aroyl-2-styrylsulfonylethene (Reddy, Babu, & Padmavathi, 2001).

Reactivity in Chemical Synthesis 2. The compound's reactivity was explored in the synthesis of cyclopropenone oximes and their reactions with isocyanates. Yoshida et al. (1988) discussed the preparation and reaction of cyclopropenone oximes, highlighting the synthesis of 4,6-diazaspiro[2.3]hexenones (Yoshida et al., 1988).

Crystal Structure Analysis 3. Wen (2002) reported on the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, a related compound, providing insights into its molecular conformation and chirality (Wen, 2002).

Supramolecular Arrangements

Cyclohexane-Spirohydantoin Derivatives 4. Graus et al. (2010) investigated the preparation and crystal structure of derivatives similar to the compound , focusing on how substituents influence supramolecular arrangements in crystals (Graus et al., 2010).

Pharmacological Research

Anticonvulsant Agents 5. Madaiah et al. (2012) synthesized derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione and evaluated their anticonvulsant activity, revealing potential pharmacological applications (Madaiah et al., 2012).

Antihypertensive Activity 6. Caroon et al. (1981) investigated the antihypertensive activity of 1-oxa-3,8-diazaspiro[4,5]decan-2-ones, highlighting the potential of such compounds in treating hypertension (Caroon et al., 1981).

properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O5S/c1-17-3-2-4-19(15-17)29-16-21(26)24-11-9-22(10-12-24)25(13-14-30-22)31(27,28)20-7-5-18(23)6-8-20/h2-8,15H,9-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYAEFBPLIJANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.